Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide
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Overview
Description
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide is a synthetic peptide compound with the chemical formula C13H23ClN4O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine, alanine, and glycine are protected using suitable protecting groups.
Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain.
Chloroacetylation: The peptide is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Mechanism of Action
The mechanism of action of chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl-N-hydroxyleucyl-alanyl-glycine: Similar structure but lacks the amide group.
Chloroacetyl-N-hydroxyleucyl-alanyl-glycinamide derivatives: Various derivatives with different substituents on the peptide chain.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of the chloroacetyl group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C13H23ClN4O5 |
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Molecular Weight |
350.80 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-2-[(2-chloroacetyl)-hydroxyamino]-4-methylpentanamide |
InChI |
InChI=1S/C13H23ClN4O5/c1-7(2)4-9(18(23)11(20)5-14)13(22)17-8(3)12(21)16-6-10(15)19/h7-9,23H,4-6H2,1-3H3,(H2,15,19)(H,16,21)(H,17,22)/t8-,9-/m0/s1 |
InChI Key |
JUPVJAYGNZSPGV-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CC(C)C)N(C(=O)CCl)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)N(C(=O)CCl)O |
Origin of Product |
United States |
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